molecular formula C10H15NO B113252 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL CAS No. 910443-16-2

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Cat. No. B113252
M. Wt: 165.23 g/mol
InChI Key: ZTBLTCBXRVNHQW-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, also known as b-Amino-2,4-dimethylbenzeneethanol, is a chemical compound with the molecular formula C10H15NO . It is a miscellaneous compound .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups and an ethanolamine group . The InChI code for this compound is InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is 165.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Applications

The design and development of organic optoelectronics have been significantly advanced through the synthesis of new conjugated systems. 4,4-Difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials, which could be structurally related or functionally similar to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, have shown potential as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Notably, their application as active materials in OLEDs, despite being less explored, promises advancements in near-IR emission through aggregation-induced emission (AIE) mechanisms (Squeo & Pasini, 2020).

Lignin Acidolysis

Research into the acidolysis of lignin, a major component of plant biomass, has revealed the significance of the presence of various functional groups, including those similar in reactivity to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. The study focused on the mechanism of bond cleavage in lignin model compounds, highlighting the role of the hydroxymethyl group and the potential for hydride transfer mechanisms. Such insights are crucial for understanding the degradation and utilization of lignin in biofuel production and other chemical processes (Yokoyama, 2015).

Antituberculosis Activity

Organotin complexes, potentially incorporating or structurally related to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, have been studied for their antituberculosis activity. These complexes exhibit a range of structural diversity and have shown promising activity against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis drugs. The activity of these compounds is influenced by the nature of the ligand environment, suggesting the importance of molecular design in therapeutic applications (Iqbal, Ali, & Shahzadi, 2015).

properties

IUPAC Name

2-amino-2-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBLTCBXRVNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

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